molecular formula C14H18O2S B14642328 Cyclooctanone, 2-(phenylsulfinyl)- CAS No. 55705-18-5

Cyclooctanone, 2-(phenylsulfinyl)-

Cat. No.: B14642328
CAS No.: 55705-18-5
M. Wt: 250.36 g/mol
InChI Key: UEGWFRUYDDNJPR-UHFFFAOYSA-N
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Description

Cyclooctanone, 2-(phenylsulfinyl)- is an organic compound that belongs to the class of cyclic ketones It features an eight-membered carbon ring with a phenylsulfinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctanone, 2-(phenylsulfinyl)- typically involves the oxidation of cyclooctanol using suitable oxidizing agents such as potassium permanganate or chromium trioxide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of Cyclooctanone, 2-(phenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize by-products. The use of advanced catalysts and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclooctanone, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclooctanone, 2-(phenylsulfinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclooctanone, 2-(phenylsulfinyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclooctanone, 2-(phenylsulfinyl)- is unique due to its combination of an eight-membered ring and a phenylsulfinyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

55705-18-5

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

2-(benzenesulfinyl)cyclooctan-1-one

InChI

InChI=1S/C14H18O2S/c15-13-10-6-1-2-7-11-14(13)17(16)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2

InChI Key

UEGWFRUYDDNJPR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(CC1)S(=O)C2=CC=CC=C2

Origin of Product

United States

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